molecular formula C44H32N10Na4O16S4 B1665561 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((5-hydroxy-6-((2-methoxy-5-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, tetrasodium salt CAS No. 70236-51-0

2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((5-hydroxy-6-((2-methoxy-5-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, tetrasodium salt

Cat. No. B1665561
CAS RN: 70236-51-0
M. Wt: 1177 g/mol
InChI Key: ALPKFOALTCELEH-XHRANVDRSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ADS-J1 is an HIV-1 entry inhibitor that potently inhibits seminal amyloid fibrillization and block fibril-mediated enhancement of viral infection. Semen-derived amyloid fibrils, comprising SEVI (semen-derived enhancer of viral infection) fibrils and SEM1 fibrils, may remarkably enhance HIV-1 sexual transmission and are potential targets for the development of an effective microbicide.

Scientific Research Applications

Synthesis and Characterization

The compound is a part of a broader class of chemicals known as azo dyes. These dyes have been extensively researched for their synthesis and characterization. For example, Tunçel and Serin (2006) explored the synthesis of new azo-linked Schiff base ligands and their metal complexes, providing insights into the structural nature of similar azo dyes (Tunçel & Serin, 2006).

Molecular Interactions and Structure

Studies have also investigated the interaction between azo dyes and other molecules. Ojala et al. (1996) determined the crystal structures of amino acid and sulfonated azo dye salts, revealing the significance of basic side chains in protein interactions with sulfonated macromolecules (Ojala et al., 1996).

Tautomeric Studies

Research by Tauro and Coutinho (2000) focused on the tautomers of a closely related azo dye, analyzing the stability and structure of different conformations. This work is crucial in understanding the dynamic nature of azo dyes in various environments (Tauro & Coutinho, 2000).

Applications in Dyeing and Textiles

Azo dyes, including the one specified, are commonly used in dyeing textiles. Yamada et al. (1998) characterized subsidiary colors in food dyes, which shares structural similarities with the compound , indicating its potential application in coloring textiles and food (Yamada et al., 1998).

Environmental Impact and Degradation

The environmental impact and degradation of azo dyes are also of significant interest. Paszczynski et al. (1992) examined the biodegradation of sulfonated azo dyes, providing insights into the ecological implications and potential remediation strategies for these compounds (Paszczynski et al., 1992).

Novel Applications in Sensing and Detection

Innovative applications of azo dyes in sensing and detection have also been explored. Gu, Ma, and Liang (2001) developed a fluorescent probe using a related azo dye for detecting methylamine, demonstrating the potential for these compounds in analytical chemistry (Gu, Ma, & Liang, 2001).

properties

CAS RN

70236-51-0

Product Name

2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((5-hydroxy-6-((2-methoxy-5-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, tetrasodium salt

Molecular Formula

C44H32N10Na4O16S4

Molecular Weight

1177 g/mol

IUPAC Name

tetrasodium;4-[[4-[[4-anilino-6-[[5-hydroxy-6-[(2-methoxy-5-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C44H36N10O16S4.4Na/c1-22-13-32(37(70-3)21-31(22)51-53-34-19-28(72(60,61)62)15-24-16-29(73(63,64)65)20-35(55)39(24)34)47-44-49-42(45-25-7-5-4-6-8-25)48-43(50-44)46-26-9-11-30-23(14-26)17-38(74(66,67)68)40(41(30)56)54-52-33-18-27(71(57,58)59)10-12-36(33)69-2;;;;/h4-21,55-56H,1-3H3,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H3,45,46,47,48,49,50);;;;/q;4*+1/p-4

InChI Key

ALPKFOALTCELEH-XHRANVDRSA-J

SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)NC4=NC(=NC(=N4)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])NC8=CC=CC=C8.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)NC4=NC(=NC(=N4)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])NC8=CC=CC=C8.[Na+].[Na+].[Na+].[Na+]

Appearance

Solid powder

Other CAS RN

70236-51-0

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ADS-J1, ADSJ1, ADS J1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((5-hydroxy-6-((2-methoxy-5-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, tetrasodium salt
Reactant of Route 2
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((5-hydroxy-6-((2-methoxy-5-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, tetrasodium salt
Reactant of Route 3
Reactant of Route 3
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((5-hydroxy-6-((2-methoxy-5-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, tetrasodium salt
Reactant of Route 4
Reactant of Route 4
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((5-hydroxy-6-((2-methoxy-5-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, tetrasodium salt
Reactant of Route 5
Reactant of Route 5
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((5-hydroxy-6-((2-methoxy-5-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, tetrasodium salt
Reactant of Route 6
Reactant of Route 6
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((5-hydroxy-6-((2-methoxy-5-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, tetrasodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.